molecular formula C9H21N B2628159 3-Ethyl-2,4-dimethylpentan-1-amine CAS No. 2248321-02-8

3-Ethyl-2,4-dimethylpentan-1-amine

Cat. No.: B2628159
CAS No.: 2248321-02-8
M. Wt: 143.274
InChI Key: KCKCQXONLTZEAI-UHFFFAOYSA-N
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Description

3-Ethyl-2,4-dimethylpentan-1-amine is an organic compound belonging to the class of amines It is characterized by a branched carbon chain with an amine group (-NH2) attached to the first carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-2,4-dimethylpentan-1-amine can be achieved through several methods. One common approach involves the reductive amination of the corresponding ketone or aldehyde. This process typically uses a reducing agent such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-2,4-dimethylpentan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups in the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

3-Ethyl-2,4-dimethylpentan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-Ethyl-2,4-dimethylpentan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with these targets, influencing their activity and function. The specific pathways and molecular targets depend on the context of its application, such as its use in medicinal chemistry or as a reagent in biochemical assays.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethylpentan-3-amine: Similar structure but with different substitution pattern.

    3-Amino-2,4-dimethylpentane: Another isomer with the amine group at a different position.

    Diisopropylmethylamine: A related compound with similar branching but different alkyl groups.

Uniqueness

3-Ethyl-2,4-dimethylpentan-1-amine is unique due to its specific branching and the position of the amine group. This unique structure can result in distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be suitable.

Properties

IUPAC Name

3-ethyl-2,4-dimethylpentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21N/c1-5-9(7(2)3)8(4)6-10/h7-9H,5-6,10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCKCQXONLTZEAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C)C)C(C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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